![molecular formula C28H40ClN3O2 B2690739 4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride CAS No. 1033846-80-8](/img/structure/B2690739.png)
4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride” is a complex organic molecule. It contains several functional groups, including a benzamide group, a piperazine ring, and tert-butyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (piperazine ring). The presence of the benzamide group and the tert-butyl groups would also contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The piperazine ring could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar amide group and the piperazine ring might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : Various synthesis methods have been developed for compounds similar to 4-tert-butyl-N-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl}benzamide hydrochloride. For instance, a related compound was synthesized using a condensation reaction involving carbamimide and 3-fluorobenzoic acid, among other reagents, demonstrating the complexity and precision required in synthesizing such compounds (Sanjeevarayappa et al., 2015).
Chemical Properties and Applications
- Stabilization of Fuels : Derivatives of tert-butylbenzyl piperazine have been used in combinations with metal deactivators to stabilize ecologically clean diesel fuel, indicating their utility in improving fuel stability (Koshelev et al., 1996).
- Pharmaceutical Research : Compounds with structural similarities have been evaluated for potential antipsychotic activity, showcasing the relevance of such structures in developing neuroleptic agents (Norman et al., 1996).
- Material Science : These compounds have also found applications in material science, such as in the synthesis of polyamides with flexible main-chain ether linkages, demonstrating their versatility beyond biological applications (Hsiao et al., 2000).
Biological Activities
- Antimicrobial and Antihelmintic Activities : Similar compounds have been screened for antimicrobial and anthelmintic activities, although the results have varied from poor to moderate effectiveness (Sanjeevarayappa et al., 2015).
- Antipsychotic Potential : As mentioned earlier, structurally related benzamides have shown potential as atypical antipsychotic agents, highlighting the significance of these compounds in pharmaceutical research (Norman et al., 1996).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-N-[2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O2.ClH/c1-27(2,3)23-11-7-21(8-12-23)25(32)29-15-16-30-17-19-31(20-18-30)26(33)22-9-13-24(14-10-22)28(4,5)6;/h7-14H,15-20H2,1-6H3,(H,29,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPSUVBWPZZVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.